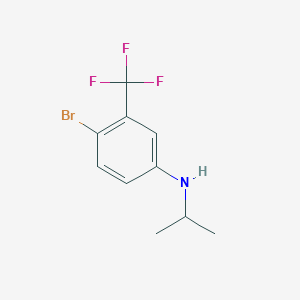

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline

Description

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline (CAS: 1152870-19-3) is a halogenated aromatic amine with the molecular formula C₁₀H₁₁BrF₃N. It features a bromine atom at the para position, a trifluoromethyl group at the meta position, and an isopropylamino substituent on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural uniqueness lies in the combination of electron-withdrawing (trifluoromethyl, bromine) and sterically bulky (isopropyl) groups, which influence its reactivity and applications.

Properties

IUPAC Name |

4-bromo-N-propan-2-yl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3N/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXVOQUZHKHZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-(Trifluoromethyl)Aniline

Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at ambient temperatures. The reaction exploits the para-directing nature of the amino group, yielding 4-bromo-3-(trifluoromethyl)aniline with 92% efficiency. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 20°C |

| Reaction Time | 3 hours |

| Yield | 92% |

¹H NMR analysis confirms regioselectivity: δ 7.38 (d, 1H, C5-H), 6.95 (d, 1H, C2-H), and 3.84 (br s, NH2).

N-Isopropylation of 4-Bromo-3-(Trifluoromethyl)Aniline

The amino group undergoes alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. Optimized conditions involve:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 78% |

Excess isopropyl bromide (1.2 equiv) ensures monoalkylation, minimizing dialkylated byproducts. Purification via column chromatography (hexane/ethyl acetate, 9:1) affords the target compound.

Alternative Synthetic Routes

Reductive Amination

An alternative pathway employs reductive amination using acetone and sodium cyanoborohydride (NaBH₃CN). This method avoids alkyl halides but requires stringent pH control (pH 5–6) and yields 65–70% product.

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between 4-bromo-3-(trifluoromethyl)aniline and isopropylamine has been explored, though yields remain suboptimal (≤50%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent Effects

Catalytic Enhancements

Copper(I) iodide (CuI) with 8-hydroxyquinoline as a ligand improves alkylation efficiency (85% yield) by stabilizing reactive intermediates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

- Continuous Flow Reactors : Enable precise temperature control during exothermic bromination steps.

- In Situ Quenching : Direct introduction of HCl gas into alkaline wash solutions minimizes waste.

- Crystallization Protocols : Ethanol recrystallization achieves >99% purity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

- Dialkylation Byproducts : Controlled stoichiometry (1:1 amine-to-alkylating agent ratio) and bulky bases (e.g., DBU) suppress undesired products.

- Regioselectivity in Bromination : Electron-withdrawing trifluoromethyl groups enhance para selectivity, but meta-brominated impurities (<5%) may require silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with a palladium catalyst is often employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance drug efficacy and selectivity, particularly in targeting specific biological pathways. The compound has shown potential as an agonist for sphingosine-1-phosphate (S1P) receptors, influencing lymphocyte trafficking and immune responses.

Case Study: Synthesis of Trifluoromethylated Compounds

Recent studies have demonstrated the utility of this compound in metallaphotoredox multicomponent amination strategies. These methods facilitate the synthesis of complex aniline derivatives featuring trifluoromethyl groups, which are valuable in medicinal chemistry for augmenting drug potency .

Agricultural Chemicals

Formulation of Agrochemicals

The compound is also utilized in the development of agrochemicals, including herbicides and fungicides. Its unique chemical properties allow it to provide effective pest control solutions while minimizing environmental impact. The incorporation of trifluoromethyl groups enhances the biological activity of these agrochemicals, making them more effective against target pests .

Material Science

Development of Advanced Materials

In material science, this compound is applied in the formulation of advanced materials such as polymers and coatings. The presence of the trifluoromethyl group contributes to improved durability and chemical resistance, making these materials suitable for various industrial applications .

Organic Chemistry Research

Building Block for Complex Organic Molecules

The compound plays a significant role in organic synthesis, allowing chemists to explore new reaction pathways and develop novel compounds with unique properties. It can undergo various chemical reactions, including substitution reactions and coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of new carbon-carbon bonds.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Key intermediate in drug synthesis; targets S1P receptors | Enhances drug efficacy and selectivity |

| Agricultural Chemicals | Used in formulating herbicides and fungicides | Effective pest control with reduced environmental impact |

| Material Science | Applied in developing polymers and coatings | Improved durability and chemical resistance |

| Organic Chemistry | Serves as a building block for complex organic molecules | Enables exploration of new reaction pathways |

Mechanism of Action

The mechanism by which 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Substituent Position and Halogen Type

- 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (CAS: 51332-24-2): Differs by having a dimethylamino group instead of isopropyl. Synthesized via para-bromination using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, a method adaptable to other brominated anilines .

- 3-Bromo-4-(trifluoromethyl)aniline (CAS: 172215-91-7) and 2-Bromo-4-(trifluoromethyl)aniline (CAS: 454-79-5): Bromine positions vary (meta vs. ortho), altering electronic effects. The para-bromo configuration in the target compound may direct electrophilic reactions differently compared to meta/ortho isomers .

Halogen Substitution

- 4-Chloro-3-(trifluoromethyl)aniline and 4-Fluoro-3-(trifluoromethyl)aniline :

Electronic and Steric Effects

- Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline): A dinitroaniline herbicide with a trifluoromethyl group. The nitro groups and dipropylamino substituents create strong electron-withdrawing effects, contrasting with the target compound’s single bromine and isopropyl group. Trifluralin’s bioactivity highlights the importance of substituent positioning in tubulin binding, suggesting that the isopropyl group in the target compound might offer unique interactions in similar applications .

4-Bromo-N-(4-methoxy-3-nitrobenzyl)aniline (CAS: 331459-72-4):

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability in bioactive molecules. The isopropyl group may further augment this effect .

Biological Activity

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom, an isopropyl group, and a trifluoromethyl group attached to a phenyl ring. This configuration enhances its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and agrochemicals.

- Molecular Formula : C10H10BrF3N

- Molecular Weight : Approximately 282.10 g/mol

The presence of the trifluoromethyl group increases lipophilicity and reactivity, which can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is primarily attributed to its ability to interact with specific molecular targets, potentially modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into microbial cells, thereby increasing efficacy against various pathogens. For instance, similar compounds have shown promising results against bacterial strains and fungi .

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, modifications of similar structures have resulted in compounds with IC50 values in the low micromolar range against human tumor cell lines .

Case Study: Structure-Activity Relationship (SAR)

A study evaluating the SAR of analogs found that modifications to the bromine and trifluoromethyl groups significantly impacted biological activity. Compounds with larger halogens or additional functional groups often exhibited enhanced potency against cancer cells.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Analog A | 2.76 | OVXF 899 |

| Analog B | 9.27 | PXF 1752 |

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Interaction : It can bind to specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity. For instance, compounds with similar structures have shown significant inhibitory effects on human deacetylases and other critical enzymes involved in disease pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.